2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as bromophenyl, methoxyethyl, and sulfanyl adds to its chemical versatility and reactivity.
Preparation Methods
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced via an etherification reaction using 2-methoxyethanol and an appropriate catalyst.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its structural similarity to bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide include:
- 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide : This compound has a similar sulfanyl group and quinazoline core .
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole : This compound features a bromophenyl group and can participate in similar coupling reactions .
2-(4-Bromophenyl)oxirane: This compound shares the bromophenyl group and can undergo similar substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O4S/c1-14(2)25-21(29)16-6-9-18-19(12-16)26-23(27(22(18)30)10-11-31-3)32-13-20(28)15-4-7-17(24)8-5-15/h4-9,12,14H,10-11,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRWPILBCZGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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